N-(1,3-benzodioxol-5-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzodioxole and sulfonyl groups. Common reagents used in these reactions include piperidine, benzodioxole derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
- N-(1,3-benzodioxol-5-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-3-carboxamide
- N-(1,3-benzodioxol-5-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-2-carboxamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-yl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide lies in its specific structural features, such as the combination of the benzodioxole and sulfonyl groups with the piperidine ring. These features may confer unique pharmacological properties and make it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N2O6S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O6S/c1-14-10-17(6-8-18(14)27-2)30(25,26)23-9-3-4-15(12-23)21(24)22-16-5-7-19-20(11-16)29-13-28-19/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3,(H,22,24) |
InChI Key |
MTVJNRDEMCCTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.